

Application Notes and Protocols: TW-37 and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TW-37

Cat. No.: B1683861

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Introduction

TW-37 is a small-molecule inhibitor targeting the Bcl-2 family of anti-apoptotic proteins, which are frequently overexpressed in various cancers and contribute to therapeutic resistance.^[1] Cisplatin is a cornerstone chemotherapeutic agent that induces DNA damage, leading to apoptosis in cancer cells.^[1] However, its efficacy is often limited by intrinsic or acquired resistance. The combination of **TW-37** and cisplatin represents a promising strategy to overcome resistance and enhance therapeutic efficacy. **TW-37** sensitizes cancer cells to cisplatin-induced apoptosis by inhibiting Bcl-2, thereby lowering the threshold for cell death. This document provides detailed application notes and protocols for studying the combination of **TW-37** and cisplatin in preclinical cancer models.

Mechanism of Action

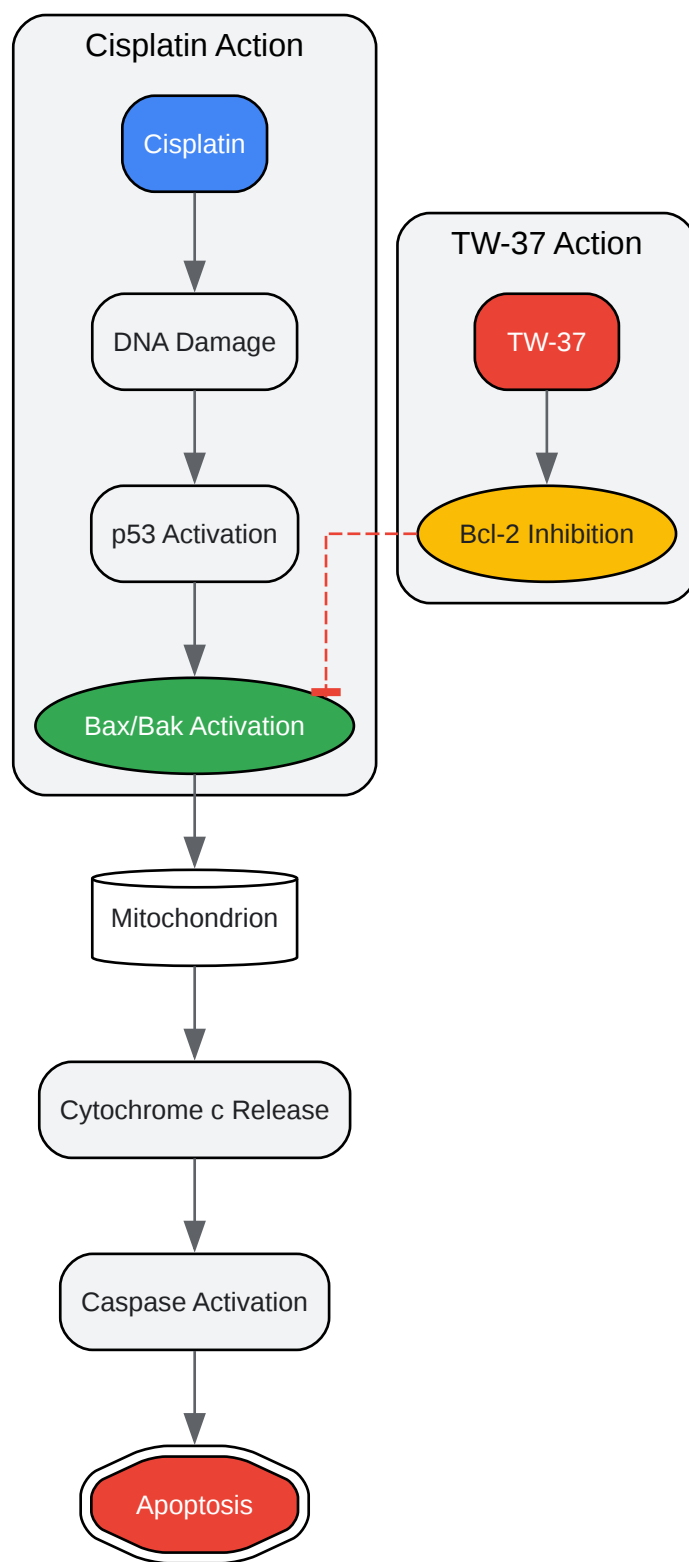
Cisplatin exerts its cytotoxic effects by forming DNA adducts, which triggers a DNA damage response that can lead to cell cycle arrest and apoptosis.^[1] Cancer cells can evade this by upregulating anti-apoptotic proteins like Bcl-2, which sequesters pro-apoptotic proteins and prevents the activation of the apoptotic cascade.

TW-37 is a potent, nonpeptidic small-molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins. It has a high affinity for both Myeloid cell leukemia-1 (Mcl-1) and Bcl-2, and a lower affinity for B-cell lymphoma-extra large (Bcl-xL). By binding to the BH3 groove of

these anti-apoptotic proteins, **TW-37** prevents them from neutralizing pro-apoptotic proteins like Bax and Bak. This frees Bax and Bak to induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.

The combination of **TW-37** and cisplatin creates a synergistic effect. Cisplatin induces DNA damage, signaling for apoptosis, while **TW-37** simultaneously dismantles the cell's primary defense against apoptosis by inhibiting Bcl-2. This dual action lowers the apoptotic threshold, making cancer cells more susceptible to the effects of cisplatin, and can even restore sensitivity in cisplatin-resistant cells.[1]

Signaling Pathway



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Caption: Signaling pathway of **TW-37** and cisplatin combination therapy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **TW-37** and cisplatin, alone and in combination, on the viability of cancer cells.

Materials:

- Cancer cell lines (e.g., SKOV3, OVCAR3, OV-90)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **TW-37** (stock solution in DMSO)
- Cisplatin (stock solution in saline)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete growth medium and incubate for 24 hours.
- Prepare serial dilutions of **TW-37** and cisplatin in complete growth medium.
- For single-agent treatment, add 100 μ L of the drug dilutions to the respective wells.
- For combination treatment, a 24-hour pretreatment with **TW-37** is often effective.^[1] Add **TW-37** to the wells and incubate for 24 hours. Then, add cisplatin to the same wells and incubate for a further 48 hours.

- Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).
- After the incubation period (total of 72 hours), add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Clonogenic Assay

This assay assesses the long-term effects of drug treatment on the ability of single cells to form colonies.

Materials:

- Cancer cell lines
- Complete growth medium
- **TW-37**
- Cisplatin
- 6-well plates
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

- Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
- Treat the cells with **TW-37**, cisplatin, or the combination as described in the MTT assay protocol.

- After 24 hours of treatment, replace the drug-containing medium with fresh complete growth medium.
- Incubate the plates for 10-14 days, or until visible colonies are formed.
- Wash the colonies with PBS and fix with methanol for 15 minutes.
- Stain the colonies with crystal violet solution for 15 minutes.
- Gently wash the plates with water and allow them to air dry.
- Count the number of colonies (typically containing >50 cells).

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

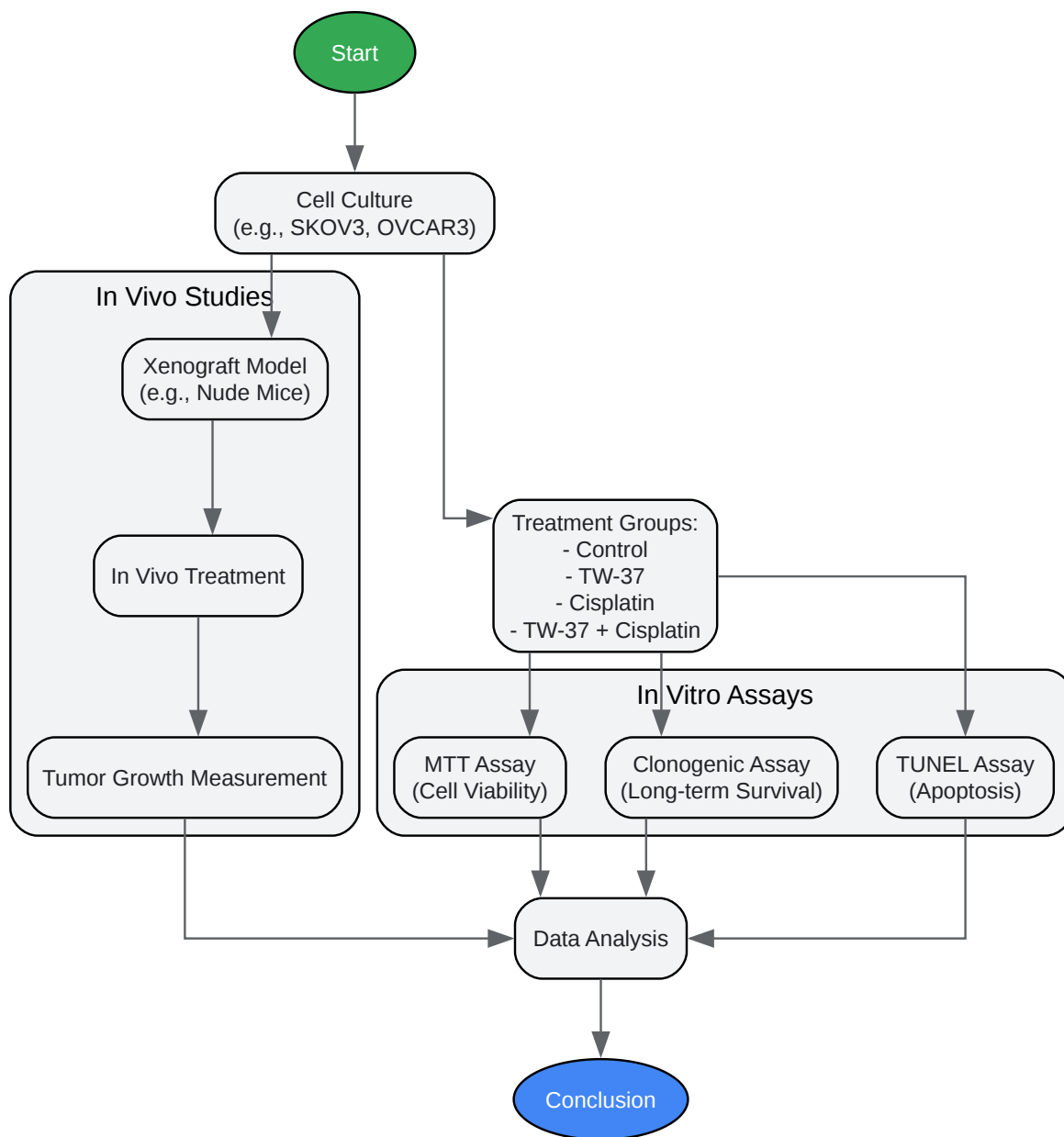
- Cells grown on coverslips or chamber slides
- **TW-37**
- Cisplatin
- In Situ Cell Death Detection Kit (e.g., from Roche)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Fluorescence microscope

Procedure:

- Seed cells on coverslips or chamber slides and treat with **TW-37**, cisplatin, or the combination.
- After treatment, fix the cells with 4% paraformaldehyde in PBS for 1 hour at room temperature.

- Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
- Perform the TUNEL assay according to the manufacturer's instructions. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 1 hour at 37°C in a humidified atmosphere in the dark.
- Wash the cells with PBS.
- Counterstain the nuclei with DAPI.
- Mount the coverslips onto microscope slides.
- Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
- Quantify the percentage of TUNEL-positive cells.

Experimental Workflow



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Caption: Experimental workflow for evaluating **TW-37** and cisplatin combination therapy.

Data Presentation

In Vitro Efficacy

Table 1: Cell Viability (IC50) of **TW-37** and Cisplatin in Ovarian Cancer Cell Lines

| Cell Line | TW-37 IC50 (μM) | Cisplatin IC50 (μM) | Combination Treatment |
|-----------------------------------|-----------------|---------------------|---|
| OVCAR3 | Not Reported | ~100[1] | Synergistic growth inhibition observed with 500 nM TW-37 and 50 μM cisplatin[1] |
| OV-90 | Not Reported | ~100[1] | Synergistic growth inhibition observed with 500 nM TW-37 and 50 μM cisplatin[1] |
| SKOV3 | Not Reported | ~50[1] | Not Reported |
| SKOV3DDP (Cisplatin-Resistant) | Not Reported | >500[1] | TW-37 restores sensitivity to cisplatin[1] |

Table 2: Apoptosis Induction by **TW-37** and Cisplatin Combination

| Cell Line | Treatment | Apoptosis Level |
|-----------|------------------------------------|--|
| OVCAR3 | TW-37 (500 nM) + Cisplatin (50 μM) | Significantly increased compared to single agents[1] |
| OV-90 | TW-37 (500 nM) + Cisplatin (50 μM) | Significantly increased compared to single agents[1] |
| SKOV3DDP | TW-37 (500 nM) + Cisplatin (50 μM) | Significantly increased compared to single agents[1] |

Note: Specific percentages of apoptosis were not detailed in the primary literature reviewed.

In Vivo Efficacy

Preclinical studies in xenograft models of head and neck cancer have demonstrated that the combination of **TW-37** and cisplatin leads to enhanced antitumor effects, including inhibition of

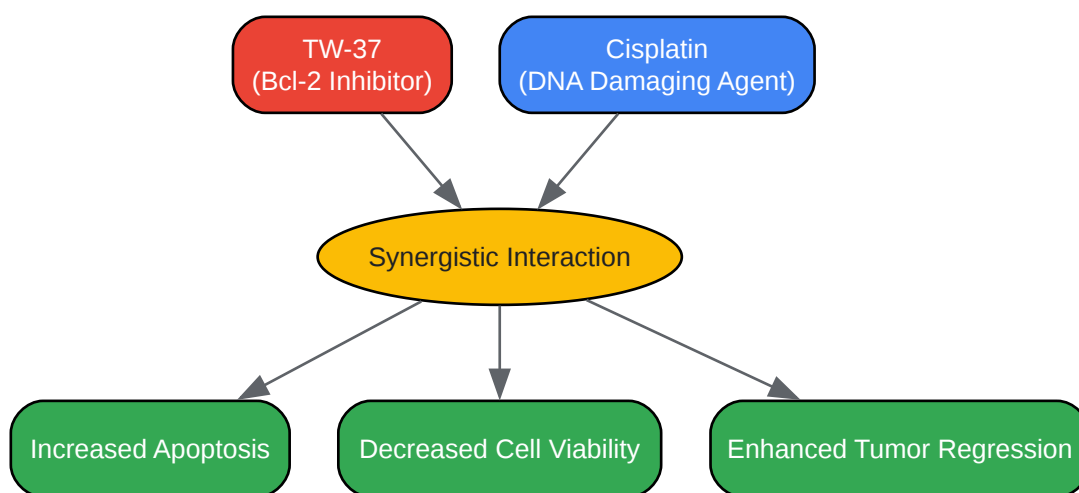
tumor angiogenesis and induction of apoptosis, extending the time to tumor failure compared to either agent alone.[2]

Table 3: In Vivo Antitumor Activity in Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model

| Treatment Group | Outcome |
|-------------------|--|
| Control | Progressive tumor growth |
| Cisplatin | Moderate tumor growth inhibition |
| TW-37 | Moderate tumor growth inhibition |
| TW-37 + Cisplatin | Significant tumor growth inhibition and delayed tumor progression[2] |

Note: Specific tumor growth inhibition percentages were not provided in the reviewed literature.

Logical Relationship Diagram



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Caption: Logical diagram of the synergistic interaction between **TW-37** and cisplatin.

Conclusion

The combination of the Bcl-2 inhibitor **TW-37** with the conventional chemotherapeutic agent cisplatin holds significant promise for the treatment of various cancers, particularly those that are resistant to standard therapies. The provided protocols and data summaries offer a framework for researchers to investigate this combination therapy further. The synergistic interaction, leading to enhanced apoptosis and reduced cell viability, suggests that this approach could lead to improved clinical outcomes. Further studies are warranted to optimize dosing and scheduling and to explore the efficacy of this combination in a broader range of cancer types.

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References

- 1. Small-molecule inhibitor of Bcl-2 (TW-37) suppresses growth and enhances cisplatin-induced apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Application Notes and Protocols: TW-37 and Cisplatin Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683861#tw-37-and-cisplatin-combination-therapy-protocol]

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